molecular formula C24H27N5O4 B2683395 (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 1021035-55-1

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone

Katalognummer B2683395
CAS-Nummer: 1021035-55-1
Molekulargewicht: 449.511
InChI-Schlüssel: QNNFVZWVUDRFPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains several functional groups and rings . It has a pyridazin-3-yl ring attached to a piperazin-1-yl group, which is further connected to a 2-ethoxypyridin-3-yl methanone group. The pyridazin-3-yl ring also has a 3,4-dimethoxyphenyl substituent.


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . The structures of the synthesized compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The structure can also be predicted using computational methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and may involve multiple steps . The reactions are often analyzed using techniques such as NMR and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule evaluates properties such as molecular weight, lipophilicity, hydrogen bond donors and acceptors, and molar refractivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

  • The compound is part of a larger family of pyridazine derivatives, which have been synthesized through various methods. For example, Gaby et al. (2003) explored the synthesis of thieno[2,3-c]pyridazines and other related compounds, emphasizing the structural diversity and complexity achievable in this chemical class (Gaby et al., 2003).
  • Georges et al. (1989) investigated the crystal structures and electronic properties of similar anticonvulsant compounds, highlighting the significance of structural orientation and electronic characteristics in determining their pharmacological activity (Georges et al., 1989).

Biological Evaluation and Potential Uses

  • Hughes et al. (2010) reported on the biological evaluation of a structurally similar compound, highlighting its potential as a phosphodiesterase 5 (PDE5) inhibitor, showing significant in vivo activity in a rat model. This suggests potential applications in cardiovascular research (Hughes et al., 2010).
  • Patel et al. (2011) synthesized pyridine derivatives with structural similarities and evaluated their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Patel et al., 2011).

Molecular Interaction and Pharmacology

  • Shim et al. (2002) studied the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions and pharmacological potential of such compounds (Shim et al., 2002).
  • Tsuno et al. (2017) evaluated novel pyridinyl piperazinyl methanone derivatives as TRPV4 antagonists, demonstrating their analgesic effect and potential in pain treatment (Tsuno et al., 2017).

Wirkmechanismus

The mechanism of action of similar compounds can vary depending on their structure and the target they interact with . For example, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Safety and Hazards

The safety and hazards of similar compounds can vary depending on their structure and the specific functional groups they contain . It’s important to handle these compounds with care and use appropriate safety measures.

Zukünftige Richtungen

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new derivatives with improved biological activity and drug-like properties .

Eigenschaften

IUPAC Name

[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-4-33-23-18(6-5-11-25-23)24(30)29-14-12-28(13-15-29)22-10-8-19(26-27-22)17-7-9-20(31-2)21(16-17)32-3/h5-11,16H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNFVZWVUDRFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.